2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one - 730976-60-0

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one

Catalog Number: EVT-1819803
CAS Number: 730976-60-0
Molecular Formula: C10H6ClF3N2O
Molecular Weight: 262.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Nucleophilic substitution at the chloromethyl group: This is a key reaction allowing the introduction of various functionalities at the 2-position. A wide range of nucleophiles such as amines [], thiols [], and alcohols [] can be employed for this purpose.
Mechanism of Action
  • Kinase inhibition: Many quinazolinone derivatives exhibit potent inhibitory activity against various kinases involved in cell signaling pathways [, , ]. It is plausible that 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one, or its derivatives, could bind to the ATP-binding site of specific kinases, thereby interfering with their function.
  • DNA intercalation: The planar quinazolinone core could potentially intercalate between DNA base pairs, leading to disruptions in DNA replication and transcription [].
Applications

While 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one itself has not been extensively studied, the reported biological activities of similar quinazolin-4(3H)-one derivatives [, , , , , , , , , , , , , , , , , , , , , , , , , , ] suggest several potential applications in scientific research:

3-Methyl-2-(prop-2-yn-1-ylthio)-7-(trifluoromethyl)quinazolin-4(3H)-one

  • Compound Description: This compound serves as a precursor in the synthesis of tellurium-functionalized thiazolinoquinazolines. It is synthesized through the alkylation of the corresponding thiones with propargyl bromide in an alkaline alcohol medium .
  • Relevance: This compound shares the core quinazolin-4(3H)-one structure with 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one. The key difference lies in the substituent at the 2-position. While the target compound has a chloromethyl group, this related compound possesses a propargyl thioether group. This difference in the 2-position substituent allows for the electrophilic cyclization reaction with tellurium tetrahalides, leading to the formation of thiazolinoquinazoline derivatives .

3-Phenyl-2-(prop-2-yn-1-ylthio)-7-(trifluoromethyl)quinazolin-4(3H)-one

  • Compound Description: This compound is a structural analog of the previously mentioned 3-methyl derivative, also utilized as a precursor in the synthesis of tellurium-functionalized thiazolinoquinazolines .
  • Relevance: Similar to the 3-methyl derivative, this compound also shares the core quinazolin-4(3H)-one structure and the propargyl thioether substituent at the 2-position with 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one. The difference lies in the substituent at the 3-position, which is a phenyl group in this case. This variation allows for investigating the effect of substituents on the electrophilic cyclization reaction with tellurium tetrahalides .

2-(4-[(2-[(4-Methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid (Compound 19)

  • Compound Description: This compound exhibits potent aldose reductase (AR) inhibitory activity, with a KI value of 61.20 ± 10.18 nM, making it a potential candidate for treating diabetic complications . It also shows low toxicity against normal L929 cells .
  • Relevance: This compound features a quinazolin-4(3H)-one moiety, highlighting the relevance of this scaffold in developing biologically active molecules. While this compound lacks the trifluoromethyl group present in 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one, the presence of the core quinazolin-4(3H)-one structure signifies a close structural relationship and emphasizes the potential of exploring similar structural modifications for modulating biological activities .

7-Trifluoromethyl-2-pyridylquinazolin-4(3H)-one

  • Compound Description: This compound serves as a base structure for a series of acyl thiourea derivatives evaluated for their anticancer activity against human ovarian cancer (SK-OV-3), cervical cancer (HeLa), and renal cancer (Caki-2) cell lines .
  • Relevance: This compound shares the core quinazolin-4(3H)-one scaffold and the 7-trifluoromethyl substituent with 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one. The key structural difference lies in the presence of a 2-pyridyl substituent instead of the chloromethyl group at the 2-position. This similarity in structure suggests that exploring variations in the 2-position substituent of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one could lead to compounds with anticancer properties .

2-(Trifluoromethyl)quinazolin-4(3H)-ones

  • Relevance: This class of compounds represents a core structural motif present in 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one. Both share the quinazolin-4(3H)-one scaffold and the trifluoromethyl group at the 2-position. This structural similarity highlights the significance of the 2-(trifluoromethyl)quinazolin-4(3H)-one framework in developing bioactive compounds and suggests that modifications to the 7-position of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one, mimicking substitutions found in this class, could yield derivatives with valuable pharmacological properties [, , , ].

Properties

CAS Number

730976-60-0

Product Name

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one

IUPAC Name

2-(chloromethyl)-7-(trifluoromethyl)-3H-quinazolin-4-one

Molecular Formula

C10H6ClF3N2O

Molecular Weight

262.61 g/mol

InChI

InChI=1S/C10H6ClF3N2O/c11-4-8-15-7-3-5(10(12,13)14)1-2-6(7)9(17)16-8/h1-3H,4H2,(H,15,16,17)

InChI Key

IFSZOKPUYPFKLT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(NC2=O)CCl

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(NC2=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.